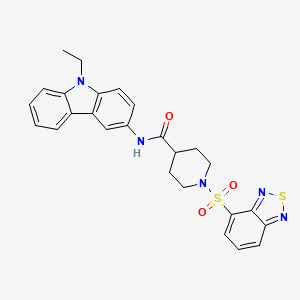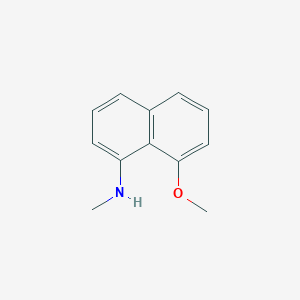![molecular formula C14H18ClNO2 B7464697 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. CPP has been widely used in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid binds to the phencyclidine (PCP) binding site of the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This results in a decrease in the excitatory neurotransmission and a reduction in synaptic plasticity. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has also been shown to inhibit the release of glutamate, which is an excitatory neurotransmitter.
Biochemical and Physiological Effects:
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of ischemic brain damage, as well as to protect against excitotoxicity. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in lab experiments is its specificity for the NMDA receptor. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid does not interact with other glutamate receptors, which makes it a useful tool for studying the NMDA receptor in isolation. However, one of the limitations of using 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is its non-competitive antagonism, which means that it does not completely block the activity of the NMDA receptor. This can make it difficult to interpret the results of experiments using 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid. One area of research is the development of more selective NMDA receptor antagonists that can block the activity of the receptor without affecting other glutamate receptors. Another area of research is the use of 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, the use of 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in combination with other drugs or therapies may lead to new treatments for a variety of neurological disorders.
Synthesemethoden
The synthesis of 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of sodium borohydride to obtain 4-(4-chlorophenyl)piperidine. The resulting compound is then reacted with 2-bromopropanoic acid to form 2-[4-(4-chlorophenyl)piperidin-1-yl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has been widely used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the agonist and blocks its activity.
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10(14(17)18)16-8-6-12(7-9-16)11-2-4-13(15)5-3-11/h2-5,10,12H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYRSAHAYHZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
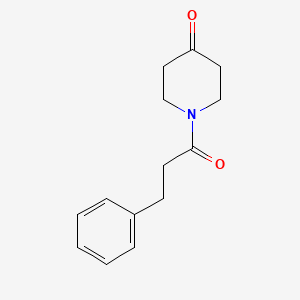

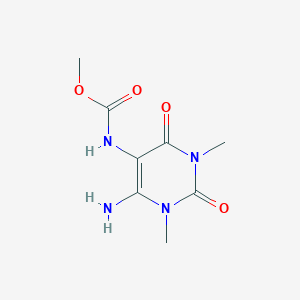
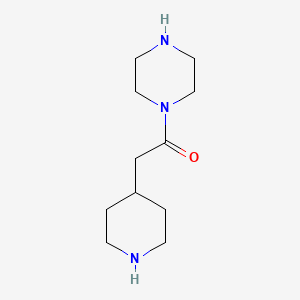
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
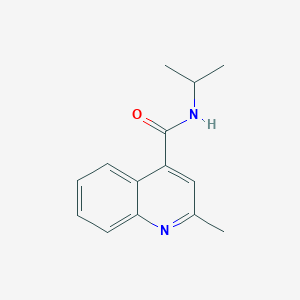

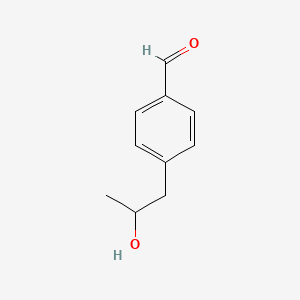
![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)
